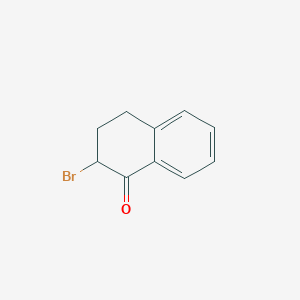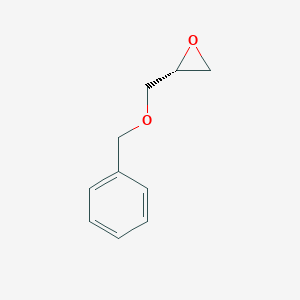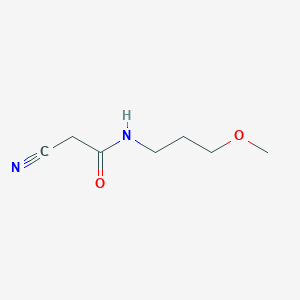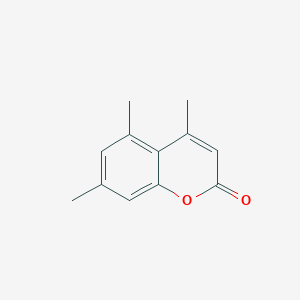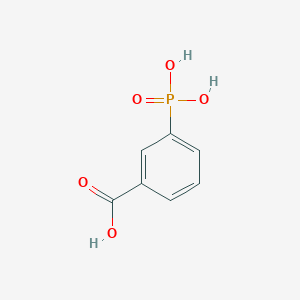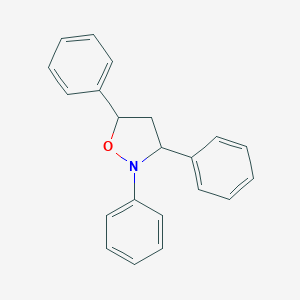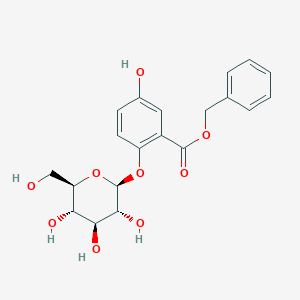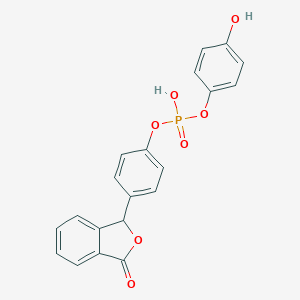
Phenolphthalein monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenolphthalein monophosphate (PMP) is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology. It is a fluorescent molecule that has been used as a probe to study the activity of enzymes, specifically phosphatases, in various biological systems. PMP is a derivative of phenolphthalein, which is a commonly used pH indicator.
Wirkmechanismus
Phenolphthalein monophosphate is a substrate for phosphatases. When a phosphatase enzyme cleaves the phosphate group from Phenolphthalein monophosphate, it results in the formation of free phenolphthalein, which is a fluorescent molecule. The fluorescence intensity of phenolphthalein is directly proportional to the activity of the phosphatase enzyme. Therefore, Phenolphthalein monophosphate can be used to monitor the activity of phosphatases in real-time.
Biochemische Und Physiologische Effekte
Phenolphthalein monophosphate has no direct biochemical or physiological effects on living organisms. However, it has been used to study the activity of phosphatases in various biological systems. The activity of phosphatases is critical in many biological processes, including signal transduction, cell division, and metabolism. Therefore, Phenolphthalein monophosphate has significant implications in understanding the mechanisms of these biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Phenolphthalein monophosphate has several advantages for lab experiments. It is a water-soluble and fluorescent molecule, which makes it easy to use in biological systems. Phenolphthalein monophosphate can be used to monitor the activity of phosphatases in real-time, which allows researchers to study the kinetics of these enzymes. However, Phenolphthalein monophosphate has some limitations. It is not a specific probe for phosphatases and can be cleaved by other enzymes. Therefore, it is essential to use Phenolphthalein monophosphate in conjunction with other methods to confirm the activity of phosphatases.
Zukünftige Richtungen
Phenolphthalein monophosphate has significant implications in understanding the mechanisms of biological processes that involve phosphatases. In the future, researchers can use Phenolphthalein monophosphate to study the activity of phosphatases in various biological systems. Additionally, Phenolphthalein monophosphate can be modified to increase its specificity for phosphatases, which will make it a more effective probe. Furthermore, Phenolphthalein monophosphate can be used in conjunction with other probes to study the activity of multiple enzymes simultaneously, which will provide a more comprehensive understanding of biological processes.
Synthesemethoden
The synthesis of Phenolphthalein monophosphate involves the reaction of phenolphthalein with phosphoric acid. The reaction results in the formation of Phenolphthalein monophosphate, which is a water-soluble and fluorescent molecule. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Phenolphthalein monophosphate has been extensively used as a fluorescent probe to study the activity of phosphatases in various biological systems. Phosphatases are enzymes that remove phosphate groups from proteins and other molecules. The activity of phosphatases is critical in many biological processes, including signal transduction, cell division, and metabolism. Phenolphthalein monophosphate is used to monitor the activity of phosphatases in real-time, which allows researchers to study the kinetics of these enzymes.
Eigenschaften
CAS-Nummer |
13306-67-7 |
|---|---|
Produktname |
Phenolphthalein monophosphate |
Molekularformel |
C20H15O7P |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) [4-(3-oxo-1H-2-benzofuran-1-yl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H15O7P/c21-14-7-11-16(12-8-14)27-28(23,24)26-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(22)25-19/h1-12,19,21H,(H,23,24) |
InChI-Schlüssel |
ANAZDOWEOOFEET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)OP(=O)(O)OC4=CC=C(C=C4)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)OP(=O)(O)OC4=CC=C(C=C4)O |
Synonyme |
phenolphthalein monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



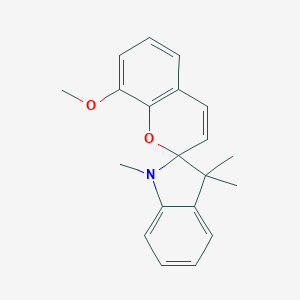
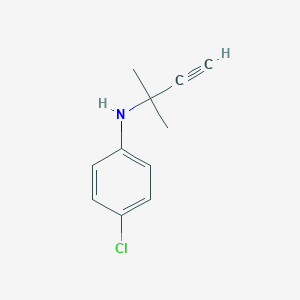
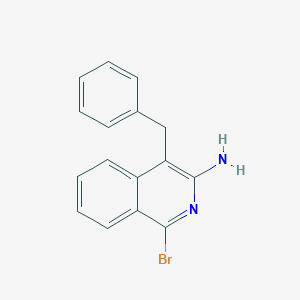
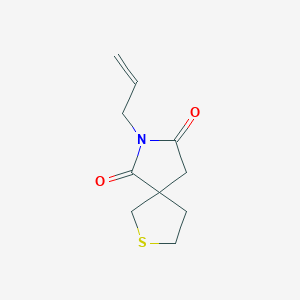
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
